Benzamide, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)-
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Overview
Description
Benzamide, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)- is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzamide core with a cyclobutenone ring, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)- typically involves the reaction of benzamide derivatives with cyclobutenone intermediates. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or cyclobutenone moieties, using reagents such as alkyl halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Alkyl halides, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzamide, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzamide, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)- involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- Benzamide, 3-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)-
- Benzamide, 2-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)-
Uniqueness
Benzamide, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)- is unique due to its specific substitution pattern on the benzamide core and the presence of the cyclobutenone ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
655249-79-9 |
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Molecular Formula |
C11H7NO4 |
Molecular Weight |
217.18 g/mol |
IUPAC Name |
4-(2-hydroxy-3,4-dioxocyclobuten-1-yl)benzamide |
InChI |
InChI=1S/C11H7NO4/c12-11(16)6-3-1-5(2-4-6)7-8(13)10(15)9(7)14/h1-4,13H,(H2,12,16) |
InChI Key |
IRPVYMGHZWBZJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C2=O)O)C(=O)N |
Origin of Product |
United States |
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